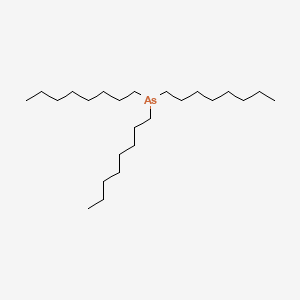

Arsine, trioctyl-

Beschreibung

Trioctylarsine (chemical formula: (C₈H₁₇)₃As) is a tertiary arsine compound characterized by three octyl groups bonded to a central arsenic atom. It is a liquid at room temperature, typical of trialkylarsines with long hydrocarbon chains. The compound exhibits reactivity common to organoarsenicals, such as oxidation to arsine oxides upon reaction with oxidizing agents like mercuric oxide (HgO) or hydrogen peroxide (H₂O₂) . Trioctylarsine has been studied in catalytic applications, though its primary industrial use remains less documented compared to shorter-chain analogs.

Eigenschaften

CAS-Nummer |

64048-97-1 |

|---|---|

Molekularformel |

C24H51As |

Molekulargewicht |

414.6 g/mol |

IUPAC-Name |

trioctylarsane |

InChI |

InChI=1S/C24H51As/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 |

InChI-Schlüssel |

QMMSODCNPHJWSN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC[As](CCCCCCCC)CCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arsine, trioctyl- can be synthesized through the reaction of arsenic trichloride (AsCl3) with trioctylphosphine (P(C8H17)3) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 0-25°C and a reaction time of several hours.

Industrial Production Methods: Industrial production of arsine, trioctyl- involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels required for specific applications.

Analyse Chemischer Reaktionen

Types of Reactions: Arsine, trioctyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form arsenic oxides.

Reduction: It can be reduced to form arsenic hydrides.

Substitution: It can undergo substitution reactions where the organic groups attached to the arsenic atom are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are used.

Major Products Formed:

Oxidation: Arsenic oxides (e.g., As2O3).

Reduction: Arsenic hydrides (e.g., AsH3).

Substitution: Various substituted arsines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Arsine, trioctyl- is used as a precursor in the synthesis of other organoarsenic compounds. It is also used in the study of reaction mechanisms involving arsenic compounds.

Biology: In biological research, arsine, trioctyl- is used to study the effects of arsenic compounds on biological systems. It is also used in the development of arsenic-based drugs.

Industry: In the semiconductor industry, arsine, trioctyl- is used as a dopant in the production of semiconductor materials. It is also used in the synthesis of organometallic compounds for various industrial applications.

Wirkmechanismus

The mechanism of action of arsine, trioctyl- involves its interaction with biological molecules, particularly proteins and enzymes. The arsenic atom in the compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, which is the basis for its potential use as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Key Observations :

- Chain Length and State : Longer alkyl chains (e.g., trioctyl, tris(2-ethylhexyl)) result in liquids, while aryl derivatives (e.g., trimesitylarsine) are solids.

- Reactivity Trends : Shorter-chain analogs like trimethylarsine are more volatile and reactive, whereas trioctylarsine’s bulky groups may slow oxidation kinetics .

Chemical Reactivity

- Oxidation : Trioctylarsine forms (C₈H₁₇)₃AsO with HgO or H₂O₂, analogous to trimethylarsine oxidizing to (CH₃)₃AsO. However, steric hindrance in trioctylarsine may reduce reaction rates compared to smaller analogs .

- Coordination Chemistry: Tris(2-ethylhexyl)arsine forms complexes with transition metals (e.g., cobalt carbonyls), enhancing catalytic activity in hydroformylation.

- Hydrolysis : Triethyl arsenite (As(OC₂H₅)₃) hydrolyzes readily, unlike trialkylarsines, which are more stable due to stronger As-C bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.